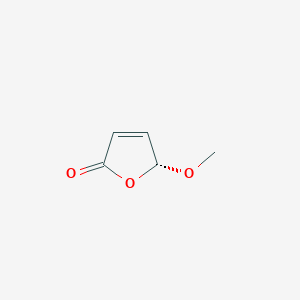

(R)-5-Methoxyfuran-2(5H)-one

Description

Contextualization within Furanone and Butenolide Chemistry

Furanones, specifically 2(5H)-furanones, are a class of lactones that are also known as butenolides. researchgate.net This structural motif is a core component of numerous natural products and biologically significant molecules. researchgate.netresearchgate.netresearchgate.net The chemistry of butenolides is rich and varied, owing to the multiple reactive sites within their structure. They can act as precursors for a diverse range of heterocyclic compounds. researchgate.net

The class of 5-alkoxyfuran-2(5H)-ones, to which (R)-5-Methoxyfuran-2(5H)-one belongs, are particularly useful synthons for creating both acyclic and heterocyclic products. rsc.orgresearchgate.net The presence of the alkoxy group at the C5 position introduces a chiral center and influences the reactivity of the molecule, making it a valuable component in asymmetric catalysis. rsc.org The α,β-unsaturated lactone system within the butenolide ring is a key feature, providing a polarized double bond that is susceptible to various chemical transformations. acs.org

Academic Significance and Research Trajectory

The academic significance of this compound and related chiral butenolides is underscored by their extensive use in the synthesis of complex molecules. acs.org Chiral butenolides are sought after for producing pharmaceuticals, fragrances, and flavors. acs.org They serve as versatile building blocks in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. rsc.orgbohrium.com

Research has focused on developing efficient and stereoselective methods for synthesizing chiral γ-butenolides. rsc.org For instance, highly enantioselective allylation/lactonization cascade reactions have been developed to produce these compounds under mild conditions. rsc.org Furthermore, organocatalyzed methods have been explored for the synthesis of chiral γ,γ-disubstituted γ-butenolides. acs.org

A significant area of research involves the use of this compound in cycloaddition reactions. A highly enantioselective organocatalyzed [3+2] cycloaddition of furanone derivatives and azomethine ylides has been reported. rsc.orgresearchgate.net This reaction is notable for its ability to create highly multifunctional bicyclic products with multiple stereogenic centers in a controlled manner. rsc.org This process can also be paired with a highly efficient kinetic resolution of butenolides, allowing for the isolation of this compound with excellent enantioselectivity. rsc.org

The utility of this chiral building block is further demonstrated by its use as a starting material for subsequent asymmetric reactions, showcasing its role in expanding the toolbox of synthetic organic chemists. rsc.org The development of synthetic routes to butenolides bearing specific functional groups for cross-coupling reactions further highlights their importance in modern drug discovery. scispace.com

Structure

3D Structure

Properties

Molecular Formula |

C5H6O3 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

(2R)-2-methoxy-2H-furan-5-one |

InChI |

InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,5H,1H3/t5-/m1/s1 |

InChI Key |

LRHFWTSUYLXTPU-RXMQYKEDSA-N |

Isomeric SMILES |

CO[C@H]1C=CC(=O)O1 |

Canonical SMILES |

COC1C=CC(=O)O1 |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies and Chemical Precursors

Approaches to the Stereoselective Synthesis of (R)-5-Methoxyfuran-2(5H)-one

Enantioselective synthesis can be broadly categorized into methods that transform existing chiral molecules and those that create chirality from achiral precursors using a chiral influence.

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like carbohydrates, amino acids, and terpenes, which can serve as starting materials for complex chiral molecules. scripps.edu Synthesizing this compound from these precursors leverages their inherent stereochemistry.

One notable precursor is L-lactic acid ethyl ester, which possesses the required (S)-stereocenter that can be inverted or transformed to the desired (R)-configuration in the final product. researchgate.net The synthesis involves a series of functional group manipulations to build the furanone ring system upon the existing chiral scaffold. Similarly, carbohydrates such as D-lyxono-1,4-lactone, which contain multiple stereocenters, can be chemically modified through selective protection, oxidation, and cyclization steps to yield the target lactone. mdpi.com These strategies are advantageous as the absolute stereochemistry is predetermined by the starting material, but can be limited by the number of steps and the availability of the specific chiral precursor.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a powerful alternative to metal-based catalysts. researchgate.netrsc.org A highly effective method for obtaining this compound is through the kinetic resolution of its racemic mixture.

Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. st-andrews.ac.ukwikipedia.org A recently developed method employs an organocatalyzed [3+2] asymmetric cycloaddition between racemic 5-methoxyfuran-2(5H)-one and an azomethine ylide. st-andrews.ac.ukrsc.org The reaction is catalyzed by a chiral dipeptide-based squaramide. This catalyst facilitates the reaction of the (S)-enantiomer at a much higher rate, leaving the desired this compound unreacted and in high enantiomeric excess. st-andrews.ac.uk This methodology has demonstrated high selectivity factors, making it an efficient route to the enantioenriched (R)-isomer. st-andrews.ac.uk

Table 1: Organocatalytic Kinetic Resolution of 5-Alkoxyfuran-2(5H)-ones

| Entry | R Group | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess of Recovered Furanone (%) | Selectivity Factor (s) |

|---|---|---|---|---|---|---|

| 1 | Methoxy (B1213986) (Me) | 20 | 24 | >45 | >99 | >200 |

Data sourced from studies on organocatalyzed [3+2] cycloaddition reactions. st-andrews.ac.uk

Enantiomeric resolution can also be achieved through non-covalent interactions using chiral host molecules. This method relies on the formation of diastereomeric host-guest inclusion complexes. ibb.waw.pl Chiral macrocycles, such as cyclodextrins and their derivatives, possess chiral cavities that can preferentially bind one enantiomer over the other. mdpi.com

The process involves mixing the racemic 5-methoxyfuran-2(5H)-one with a chiral host molecule in a suitable solvent. The difference in the stability of the diastereomeric complexes formed between the host and each enantiomer allows for their separation, often through crystallization or chromatography. ibb.waw.plmdpi.com While a powerful technique for separation, the efficiency of chiral recognition depends heavily on the structural complementarity between the host and guest molecules. mdpi.com

Alternative and General Synthetic Routes to 5-Alkoxyfuran-2(5H)-ones

Beyond enantioselective methods, several general synthetic routes are employed to produce the racemic 5-alkoxyfuran-2(5H)-one scaffold. These methods are often high-yielding and utilize readily available starting materials.

A widely used and scalable method for synthesizing 5-alkoxyfuran-2(5H)-ones begins with furfural (B47365), a bio-based chemical derived from agricultural waste. anr.frmdpi.comchemrxiv.org The first step is the photosensitized oxidation of furfural. In the presence of a sensitizer (B1316253) (like Rose Bengal) and oxygen, irradiation with light converts furfural into 5-hydroxyfuran-2(5H)-one. anr.frbohrium.com

The resulting 5-hydroxyfuran-2(5H)-one exists in equilibrium with its open-chain aldehyde form. mdpi.com This hydroxyl group is at the anomeric position, making it a hemiacetal. The final step is an anomeric acetalization, where the 5-hydroxyfuran-2(5H)-one is treated with an alcohol (e.g., methanol) under acidic conditions to form the corresponding 5-alkoxyfuran-2(5H)-one. anr.fr This two-step process is an efficient and atom-economical route to the desired furanone core structure.

Titanium-mediated reactions provide a powerful tool for carbon-carbon bond formation and the construction of heterocyclic rings. organic-chemistry.org A one-pot annulation method for producing 2(5H)-furanones involves a crossed titanium-direct aldol (B89426) addition followed by an acid-induced cyclo-condensation. mdpi.comresearchgate.netresearchgate.net

In this strategy, a ketone is treated with a titanium (IV) reagent, such as titanium tetrachloride (TiCl₄), and a base to form a titanium enolate. This enolate then undergoes an aldol addition with an α,α-dimethoxyketone. The resulting aldol adduct is not isolated but is subjected to an acid-catalyzed cyclo-condensation. This final step involves intramolecular ring formation and elimination of methanol (B129727) to yield the 2(5H)-furanone ring system. rsc.org This method is versatile, allowing for the synthesis of a variety of substituted furanones in a single pot from simple starting materials. mdpi.comrsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Alkoxyfuran-2(5H)-one |

| 5-Hydroxyfuran-2(5H)-one |

| 5-methoxyfuran-2(5H)-one |

| Azomethine ylide |

| Cyclodextrins |

| D-lyxono-1,4-lactone |

| Furfural |

| L-lactic acid ethyl ester |

| Rose Bengal |

| Titanium tetrachloride |

Synthesis from Mucobromic Acid and Related Derivatives

Mucobromic acid, systematically known as 3,4-dibromo-5-hydroxy-2(5H)-furanone, serves as an inexpensive and highly functionalized starting material for the synthesis of a wide array of 2(5H)-furanone derivatives. tandfonline.comresearchgate.netbenthamscience.com Its structure, featuring two bromine atoms, a hydroxyl group, and a lactone ring, offers multiple reactive sites for chemical modification. mdpi.com The hydroxyl group at the C5 position is particularly important as it can be readily converted into alkoxy groups, such as the methoxy group required for the target molecule. researchgate.netmdpi.com

The synthesis of 5-alkoxy-3,4-dihalo-2(5H)-furanones is typically achieved by reacting mucobromic acid with the corresponding alcohol in the presence of an acid catalyst, like sulfuric acid or p-toluenesulfonic acid (p-TSA), with yields often ranging from 70-80%. mdpi.com A four-step protocol starting from commercially available furfural has been developed for the synthesis of 3-bromo-5-methoxy-2(5H)-furanone. This process involves the photo-oxidation of furfural to 5-hydroxy-2(5H)-furanone, followed by acetalization with methanol, bromine addition, and subsequent dehydrobromination.

Achieving enantioselectivity at the C5 position is a critical challenge. A common strategy involves the use of chiral auxiliaries. For instance, acid-catalyzed reactions of mucobromic acid with chiral alcohols like l-menthol (B7771125) or l-borneol produce a mixture of diastereomers. mdpi.com These diastereomers, differing in configuration at the C5 atom of the lactone ring, can then be separated, often by fractional crystallization, to isolate a stereochemically pure precursor. mdpi.com This approach allows for the synthesis of optically active furanone derivatives. Further nucleophilic additions to these chiral synthons can proceed with high stereoselectivity, providing a pathway to enantiomerically pure 5-substituted butenolides and γ-lactones. rug.nlacs.org

| Precursor | Reagent(s) | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Mucobromic Acid | Methanol, H₂SO₄ or p-TSA | 5-Methoxy-3,4-dibromo-2(5H)-furanone | Acid-catalyzed etherification of the C5-hydroxyl group. | mdpi.com |

| Furfural | 1. O₂, Rose Bengal; 2. Methanol; 3. Br₂; 4. Pyridine | 3-Bromo-5-methoxy-2(5H)-furanone | Multi-step synthesis involving oxidation and bromination. | |

| Mucobromic Acid | l-menthol, Acid catalyst | Diastereomeric 5-(l-menthyloxy)-3,4-dibromo-2(5H)-furanones | Introduction of a chiral auxiliary to allow for diastereomeric separation. | mdpi.com |

Cross-Coupling Methodologies for Substituted Furanones

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted furanones, enabling the formation of carbon-carbon bonds at the heterocyclic core. These methods typically involve the reaction of a halo- or tosyl-substituted furanone with an organometallic reagent. acs.orgorganic-chemistry.org The Suzuki-Miyaura coupling, which utilizes organoboronic acids, is a widely employed technique for this purpose. scispace.comresearchgate.net

For instance, 4-tosyl-2(5H)-furanone, which can be prepared from commercially available tetronic acid, serves as a stable and effective substrate for Suzuki coupling reactions. acs.orgorganic-chemistry.orgresearchgate.net It reacts with various aryl and vinyl boronic acids in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a base (e.g., aqueous KF) to yield 4-substituted-2(5H)-furanones. acs.org This methodology offers a significant advantage over traditional methods that often require harsh conditions or toxic reagents. organic-chemistry.org Similarly, 4-halo-2(5H)-furanones, prepared from the halolactonization of 2,3-allenoic acids, undergo Suzuki coupling to produce 4-aryl-2(5H)-furanones. researchgate.net

Nickel-catalyzed cross-coupling reactions provide an alternative route. 4-Tosyl-2(5H)-furanone can be coupled with organozinc reagents in the presence of a nickel(II) catalyst to afford 4-substituted furanones in high yields. oup.com Furthermore, multicomponent reactions catalyzed by palladium can construct fully substituted furanone derivatives in a single step from simple precursors like ynones, imines, and aryl iodides. nih.govfigshare.com Enantioselective cross-coupling reactions, often employing chiral ligands, have also been developed to produce chiral products, representing a key strategy for asymmetric synthesis. nih.govnih.gov

| Furanone Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 4-Tosyl-2(5H)-furanone | Arylboronic acids | PdCl₂(PPh₃)₂, KF | 4-Aryl-2(5H)-furanones | acs.orgorganic-chemistry.org |

| 4-Halo-2(5H)-furanones | Organoboronic acids | Pd(0) catalyst | 4-Aryl-2(5H)-furanones | researchgate.net |

| 4-Tosyl-2(5H)-furanone | Organozinc reagents | Nickel(II) catalyst | 4-Substituted-2(5H)-furanones | oup.com |

| 5-(4-Bromophenyl)-furan-2(5H)-one | (p-Cl)C₆H₄B(OH)₂ | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-(Biphenyl-substituted)-2(5H)-furanone | scispace.com |

Rearrangement Reactions Leading to Furanone Structures

Molecular rearrangements offer an elegant and often atom-economical approach to the synthesis of furanone structures from acyclic precursors. The Meyer-Schuster rearrangement is a classic example, involving the acid-catalyzed isomerization of secondary or tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.comrsc.org The reaction proceeds through a key allenol intermediate which then tautomerizes to the final carbonyl compound. organicreactions.org While traditionally requiring strong acids, modern variants use milder catalysts, such as those based on transition metals (e.g., Ru, Ag) or Lewis acids (e.g., InCl₃), to improve yields and stereoselectivity. wikipedia.org

Another significant pathway is the Piancatelli rearrangement, which transforms 2-furylcarbinols into 4-hydroxycyclopentenones. nih.gov This reaction, typically acid-catalyzed, involves a 4π-electrocyclic ring-opening of the furan (B31954), followed by cyclization. While the classic reaction uses water as the nucleophile, aza-Piancatelli rearrangements employ anilines to access valuable trans-4-amino-5-substituted-cyclopent-2-enones. nih.gov

Other notable rearrangement reactions include the Wolff rearrangement of α-aryldiazo ketones to form ketene (B1206846) intermediates. These can be trapped in situ with α-diazo esters, leading to the formation of cyclopropanones that subsequently undergo an oxa-Nazarov cyclization to yield 3(2H)-furanone derivatives. rsc.org Additionally, zwitterion-catalyzed rearrangements of cyclopropene (B1174273) carboxylic acids in the presence of N-haloamides can provide access to halogenated γ-butenolides. organic-chemistry.org These diverse rearrangement strategies highlight the versatility of molecular reorganization in the construction of complex heterocyclic scaffolds like furanones.

| Rearrangement Name | Starting Material | Key Intermediate(s) | Product Type | Reference |

|---|---|---|---|---|

| Meyer-Schuster Rearrangement | Propargyl alcohols | Allenol | α,β-Unsaturated carbonyls (can lead to furanones) | wikipedia.orgsynarchive.com |

| Piancatelli Rearrangement | 2-Furylcarbinols | Oxyallyl cation | 4-Hydroxycyclopentenones | nih.gov |

| Wolff Rearrangement / Oxa-Nazarov Cyclization | α-Aryldiazo ketone + α-Diazo ester | Arylketene, Cyclopropanone | 3(2H)-Furanone derivatives | rsc.org |

| Di-π-methane Rearrangement | Substituted 2(5H)-furanones | - | Photochemical isomerization products | tandfonline.com |

Chemical Reactivity, Transformation Pathways, and Derivatization

Electrophilic and Nucleophilic Reactivity of the Furanone Core

The furanone core of (R)-5-Methoxyfuran-2(5H)-one possesses distinct sites for both electrophilic and nucleophilic attack. The conjugated system, comprising the C2 carbonyl, the C3-C4 double bond, and the C5 acetal (B89532), dictates its reactivity profile.

The α,β-unsaturated carbonyl moiety in the furanone ring makes it an excellent Michael acceptor. Nucleophiles can add to the C4 position, leading to the formation of functionalized γ-lactone derivatives. This conjugate addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While specific studies on this compound are not extensively detailed, the reactivity of closely related 2(5H)-furanones with various nucleophiles is well-documented sioc-journal.cnresearchgate.net.

The stereochemical outcome of such additions is of significant interest. In chiral 5-substituted furanones, the existing stereocenter at C5 can influence the facial selectivity of the incoming nucleophile, leading to diastereoselective product formation. For instance, the asymmetric Michael addition of aldehydes to furanones has been shown to produce chiral γ-lactones with high stereoselectivity rsc.org. Thionucleophiles are also common reactants in conjugate additions to 2(5H)-furanones, a reaction that can be facilitated by various catalysts or even proceed under catalyst-free conditions in water researchgate.netacs.orgnih.gov. The diastereoselective synthesis of thio-substituted cyclobutanes via sulfa-Michael addition highlights the potential for high stereocontrol in such reactions rsc.org. The general mechanism involves the attack of a nucleophile on the β-carbon (C4) of the unsaturated lactone, with the stereochemistry often being controlled by the chiral auxiliary or catalyst employed nih.govchemrxiv.org.

The C5 position of the furanone ring, bearing the methoxy (B1213986) group, is an acetal carbon and thus susceptible to nucleophilic substitution. This reaction typically proceeds via an oxocarbenium ion intermediate, which can then be attacked by a nucleophile. This pathway allows for the introduction of a wide variety of substituents at the C5 position, effectively displacing the methoxy group.

While the primary literature found does not focus directly on the substitution of the methoxy group in the title compound, the reactivity of related 3,4-dihalo-5-hydroxy-2(5H)-furanones demonstrates the susceptibility of the C5 position to substitution by various nucleophiles, including those based on sulfur and carbon nih.govmdpi.com. For 5-alkoxy derivatives, the alkoxy group can be displaced, particularly under acidic conditions that facilitate the formation of the key oxocarbenium ion intermediate. This reactivity is crucial for derivatizing the furanone at the chiral center, enabling the synthesis of a library of C5-substituted analogues with retention or inversion of configuration, depending on the reaction conditions and the nature of the nucleophile.

Cycloaddition Reactions and Stereochemical Control

Cycloaddition reactions are among the most powerful transformations for the stereocontrolled synthesis of complex cyclic systems. The C3-C4 double bond of the furanone ring acts as a competent dipolarophile and dienophile, participating in various pericyclic reactions. The inherent chirality of this compound, or its close analogues, provides an excellent platform for asymmetric cycloadditions.

The reaction of chiral 5-alkoxy-2(5H)-furanones with 1,3-dipoles has been systematically investigated, demonstrating high levels of regio- and diastereoselectivity. A key study utilized the closely related, enantiomerically pure 5-(R)-menthyloxy-2(5H)-furanone as the dipolarophile with a variety of 1,3-dipoles, including diazo compounds, nitrile oxides, nitrones, and azomethine ylides rug.nl.

With diazomethane, the reaction proceeds regioselectively to yield 1-pyrazolines. Although the reaction is quantitative, it shows moderate diastereoselectivity, forming a mixture of anti- and syn-adducts with respect to the C5 substituent. The diastereomeric excess is temperature-dependent, with lower temperatures favoring the formation of one diastereomer rug.nl.

In contrast, cycloadditions with nitrile oxides afford isoxazoles with complete diastereoselectivity, yielding enantiomerically pure products rug.nl. Nitrone additions also proceed with complete anti-facial selectivity relative to the C5 substituent, but with varying endo/exo selectivities, leading to the formation of isoxazolidines rug.nl. The reaction with an azomethine ylide generated from N-methoxymethyl-N-(trimethylsilyl)benzylamine also resulted in a diastereomerically pure pyrrolidine (B122466) adduct in high yield rug.nl. These reactions underscore the powerful directing effect of the C5 chiral auxiliary in controlling the stereochemical outcome of the cycloaddition.

| 1,3-Dipole | Product Type | Yield (%) | Diastereomeric Ratio / Selectivity |

|---|---|---|---|

| Diazomethane | Pyrazoline | 100 | 72:28 (at -40 °C) |

| Ethyl diazoacetate | Pyrazoline | 100 | Single enantiomer |

| Benzonitrile oxide | Isoxazole | 67 | Enantiomerically pure |

| C-Phenyl-N-methyl nitrone | Isoxazolidine | 75 | Complete anti-facial, 76% endo/exo |

| Azomethine ylide | Pyrrolidine | 81 | Diastereomerically pure |

The 1,3-dipolar cycloadditions described above are classic examples of [3+2] cycloaddition reactions. The stereochemical control exerted by the chiral center at C5 is a recurring theme in these transformations. The furanone acts as a chiral dienophile, and the approach of the 1,3-dipole is sterically biased, leading to high diastereoselectivity rug.nl.

The facial selectivity is dictated by the bulky substituent at the C5 position, which effectively shields one face of the furanone ring, directing the incoming dipole to the opposite, less hindered face. This principle of substrate-controlled diastereoselection is a cornerstone of asymmetric synthesis nih.gov. For instance, in the reaction with nitrones, the approach occurs exclusively anti to the menthyloxy group rug.nl. The subsequent endo/exo selectivity is then determined by secondary orbital interactions and steric effects in the transition state. The ability to achieve high levels of stereocontrol in these [3+2] cycloadditions makes this compound and its analogues powerful synthons for the enantioselective synthesis of complex heterocyclic molecules, such as chiral pyrrolidines and isoxazolidines rug.nlmdpi.com.

Oxidative and Reductive Transformations

The furanone ring is amenable to both oxidation and reduction, which can modify the ring structure or the substituents. These transformations can lead to a variety of useful C4 building blocks.

Oxidative Transformations: Oxidation of the related 5-hydroxy-2(5H)-furanone (which exists in equilibrium with the title compound under aqueous acidic conditions) can lead to maleic acid chemrxiv.org. This suggests that under appropriate oxidative conditions, the furanone ring of this compound can be opened and further oxidized. The oxidation of furfural (B47365), a common biomass-derived chemical, is a known route to 5-hydroxy-2(5H)-furanone, highlighting the connection of these compounds to biorenewable feedstocks chemrxiv.orgwikipedia.org.

Reductive Transformations: Reduction of the furanone system can proceed at the C3-C4 double bond or at the C2 carbonyl group. Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) can reduce the double bond to yield the corresponding γ-butyrolactone (dihydrofuran-2(5H)-one). Further reduction can open the lactone ring to afford 1,4-diols. For example, 5-hydroxy-2(5H)-furanone has been successfully converted to γ-butyrolactone and 1,4-butanediol (B3395766) through catalytic reduction chemrxiv.org. Electrochemical reduction of 5-alkoxy-3,4-dihalo-2(5H)-furanones has also been reported, selectively removing a halogen atom nih.govmdpi.com. These transformations demonstrate the utility of the furanone scaffold in accessing a range of saturated and ring-opened C4 chemical products.

Halogenation and Related Substitution Reactions on the Furanone Ring

The furanone ring, particularly when substituted with halogens, serves as a versatile scaffold for a variety of substitution reactions. While direct halogenation of the parent this compound is not extensively documented, the reactivity of related 3,4-dihalo-5-alkoxy-2(5H)-furanones has been well-explored, providing insight into the substitution patterns of this heterocyclic system. These dihalo derivatives are effective electrophiles, readily undergoing nucleophilic substitution at the C4 position.

One notable transformation is the introduction of a sulfonyl group. 5-Alkoxy-3,4-dihalo-2(5H)-furanones react with sodium benzenesulfinates to afford 4-sulfonylated products. nih.govmdpi.com This reaction typically proceeds under phase-transfer catalysis (PTC) conditions. nih.govmdpi.com The substitution of a halogen atom, usually chlorine or bromine, at the C4 position by a sulfonyl moiety demonstrates the ring's susceptibility to nucleophilic attack, a key feature in its derivatization. nih.gov

Furthermore, reactions involving bifunctional N-nucleophiles can lead to ring transformation. For instance, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone derivatives with hydrazine (B178648) at elevated temperatures results in the formation of 4,5-dihalogeno-3(2H)-pyridazinones, showcasing a pathway where the furanone ring is converted into a different heterocyclic system. nih.govmdpi.com

The table below summarizes representative substitution reactions on halogenated furanone rings.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Sodium benzenesulfinate | PTC, DCE:H₂O | 5-Alkoxy-3-halo-4-(phenylsulfonyl)-2(5H)-furanone | Good |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Hydrazine | Aqueous acid, heat | 4,5-Dihalogeno-3(2H)-pyridazinone | 35-90 |

Functional Group Interconversions and Advanced Derivatization

The unique structure of this compound allows for a variety of functional group interconversions, leading to the synthesis of complex and stereochemically rich molecules.

A significant transformation of 5-methoxyfuran-2(5H)-one is its reaction with amines to form β-amino lactones. This reaction proceeds via a Michael-type 1,4-addition of primary or secondary amines to the α,β-unsaturated lactone system. rug.nlclockss.org The addition occurs readily at room temperature in solvents like methylene (B1212753) chloride or N,N-dimethylformamide (DMF), with more polar solvents like DMF significantly increasing the reaction rate. clockss.org This process is highly efficient, often affording the corresponding 4-amino-5-methoxybutyrolactones in quantitative yields. rug.nlclockss.org

These resulting amino lactones are valuable intermediates that can be further transformed. A key derivatization is their reduction to amino diols. rug.nl Treatment of the β-amino lactones with a reducing agent such as lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) efficiently reduces the lactone carbonyl, yielding amino diols in high yields. clockss.org This two-step sequence provides a flexible and efficient route to chiral 1,2- and 1,3-amino alcohol structural units, which are prevalent in many biologically active compounds. clockss.org

The table below details the synthesis of various amino lactones and their subsequent reduction to amino diols.

| Amine | Solvent | Reaction Time | Product (Amino Lactone) | Yield (%) | Product (Amino Diol) | Yield (%) |

| Pyrrolidine | CH₂Cl₂ | 24 h | 4-(Pyrrolidin-1-yl)-5-methoxy-dihydrofuran-2(5H)-one | Quantitative | 4-(Pyrrolidin-1-yl)butane-1,2-diol | 85 |

| Piperidine | CH₂Cl₂ | 24 h | 4-(Piperidin-1-yl)-5-methoxy-dihydrofuran-2(5H)-one | Quantitative | 4-(Piperidin-1-yl)butane-1,2-diol | 82 |

| Morpholine | DMF | 30 min | 4-(Morpholin-4-yl)-5-methoxy-dihydrofuran-2(5H)-one | Quantitative | 4-(Morpholin-4-yl)butane-1,2-diol | 80 |

| Benzylamine | CH₂Cl₂ | 48 h | 4-(Benzylamino)-5-methoxy-dihydrofuran-2(5H)-one | Quantitative | 4-(Benzylamino)butane-1,2-diol | 78 |

The furanone scaffold can be functionalized by introducing azide (B81097) and sulfinyl groups, which are precursors for amines and other sulfur-containing functionalities, respectively. The introduction of an azide moiety has been demonstrated on halogenated furanone derivatives. For example, 5-alkoxy-3,4-dichloro-2(5H)-furanone reacts with sodium azide in methanol (B129727) to yield the corresponding 5-alkoxy-4-azido derivative in good yield through nucleophilic substitution of the chlorine atom at the C4 position. nih.gov If an excess of sodium azide is used with a 3,4,5-trichlorinated furanone, substitution can also occur at the C5 position. nih.gov

The introduction of sulfur-containing groups is also a key derivatization strategy. As mentioned previously (Section 3.4), 5-alkoxy-3,4-dihalo-2(5H)-furanones can be sulfonylated at the C4 position using sodium benzenesulfinates. nih.govmdpi.com While this yields a sulfonyl group, related sulfinyl compounds can be prepared through controlled oxidation of corresponding thioethers. For instance, 2-methyl-1-(phenylsulfanyl)naphtho[2,1-b]furan can be oxidized to the corresponding sulfinyl derivative using reagents like 3-chloroperoxybenzoic acid (mCPBA) at controlled temperatures. researchgate.net This principle can be applied to furanone thioether derivatives to access sulfinylated products.

This compound and its derivatives are valuable partners in cycloaddition and annulation reactions, leading to the construction of complex polycyclic systems. One such strategy involves the 1,3-dipolar cycloaddition of silyl (B83357) nitronates to 5-methoxy-2(5H)-furanone. researchgate.net This reaction provides a concise method for preparing fused heterocyclic compounds, expanding the structural diversity accessible from this chiral precursor. researchgate.net

The furanone ring can also serve as a component in higher-order cycloadditions. While many examples utilize the isomeric furan-2(3H)-ones as 2π-components in [8+2]-cycloadditions, the underlying reactivity highlights the potential of the furanone scaffold in constructing polycyclic products. acs.orgacs.org These reactions, often catalyzed by a Brønsted base, generate a dienolate that participates in the cycloaddition. acs.orgacs.org

Furthermore, the furanone ring itself can be transformed into other heterocyclic systems. As noted in Section 3.4, reaction with hydrazine derivatives can convert the furanone core into a pyridazinone ring, representing a powerful ring-transformation strategy. nih.govmdpi.com These annulation and ring-forming reactions underscore the utility of this compound as a versatile platform for generating molecular complexity.

Applications in Advanced Organic Synthesis and Chiral Molecule Construction

Role as a Chiral Building Block in Asymmetric Synthesis

The enantiopure nature of (R)-5-Methoxyfuran-2(5H)-one makes it an exemplary chiral building block. The stereocenter at the C5 position effectively directs the stereochemical outcome of subsequent reactions, enabling the synthesis of optically active products with high levels of purity. This attribute is fundamental to its utility in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount.

This compound serves as an efficient precursor for the synthesis of enantiopure amino alcohols and diols, which are crucial components in many biologically active compounds and chiral ligands. A key strategy involves the 1,4-conjugate addition of amines to the furanone ring. Research has demonstrated that the addition of various primary and secondary amines to 5-methoxyfuran-2(5H)-one proceeds smoothly to afford β-amino lactones in quantitative yields. These intermediates can then be conveniently reduced to the corresponding amino diols in high yields. mdpi.com This methodology provides a straightforward and effective route to valuable chiral amino diols, leveraging the inherent stereochemistry of the starting furanone to establish new stereocenters with high fidelity. mdpi.com The furanone framework is also instrumental in synthesizing γ-lactones, which are versatile substrates for preparing chiral γ-substituted butyrolactones and, subsequently, amino alcohols. rhhz.net

The following table summarizes the transformation of 5-methoxyfuran-2(5H)-one into amino diols:

Table 1: Synthesis of Amino Diols from 5-Methoxyfuran-2(5H)-one

| Reactant | Intermediate Product | Final Product | Key Transformation |

|---|---|---|---|

| 5-Methoxyfuran-2(5H)-one | β-Amino lactone | Amino diol | 1,4-Conjugate Addition & Reduction |

The reactivity of the furanone ring allows for its elaboration into more complex heterocyclic systems. The compound serves as a starting point for creating diverse molecular frameworks that are prevalent in medicinal chemistry and natural products. For instance, multicomponent reactions involving furan-2(5H)-one derivatives have been developed to synthesize highly substituted heterocyclic structures, such as furanones bearing indole (B1671886) fragments. mdpi.com Furthermore, the furanone moiety can be integrated into larger, more complex structures containing other heterocyclic rings, such as pyrrolidine (B122466). X-ray analysis has confirmed the structure of compounds where a pyrrolidine ring is attached to the C5 position of the furanone, demonstrating its utility in building intricate polycyclic systems. researchgate.net These synthetic strategies highlight the furanone's role as a versatile platform for accessing a wide range of heterocyclic scaffolds.

This compound and its derivatives are pivotal starting materials in the enantioselective synthesis of various natural products.

Spirotetronates: This class of natural products is known for its complex spirocyclic core and significant biological activities. Synthetic strategies toward spirotetronates often rely on building the characteristic tetronic acid portion and the accompanying cyclohexane (B81311) ring. 4-Methoxyfuran-2(5H)-one has been utilized as a key precursor in the synthesis of 5-methylenetetronate, a dienophile used in Diels-Alder reactions to construct the spirotetronate backbone. mdpi.com This approach showcases how the furanone core can be strategically modified to participate in key carbon-carbon bond-forming reactions for the assembly of complex natural product frameworks. mdpi.com

Furanomycin (B1674273) Analogs: Furanomycin is a naturally occurring non-proteinogenic amino acid with notable antibacterial properties. scilit.comsciety.org While total syntheses of furanomycin often start from other chiral pool materials like L-xylose or employ strategies like Birch reduction of furoic acid derivatives, the core structure is a substituted dihydrofuran ring. mdpi.com The synthetic logic employed in these routes, which involves the stereocontrolled construction of the 2,5-disubstituted dihydrofuran ring, is conceptually related to the chemistry of this compound. rsc.orgnih.gov The furanone scaffold represents a valuable synthon for generating the essential heterocyclic core of furanomycin and its analogs, making it a relevant starting point for the design of new synthetic routes to these important antibacterial agents.

Utilization as Chiral Auxiliaries in Catalysis

Beyond its role as a direct building block, the (R)-5-alkoxyfuran-2(5H)-one structure can function as a chiral auxiliary, guiding the stereoselectivity of chemical transformations. In this capacity, a chiral group derived from the furanone is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed.

5-Alkoxy-2(5H)-furanones can be viewed as chiral analogs of maleic anhydride, offering a platform for highly diastereoselective addition reactions due to the conformational rigidity of the ring and effective shielding of one face by the alkoxy group. researchgate.net A prominent example is the use of furanones bearing a chiral terpene moiety, such as l-menthol (B7771125) or l-borneol, at the C5 position. nih.gov These chiral auxiliaries have been used to synthesize optically active 2(5H)-furanone sulfones. The terpene group directs the approach of reagents, leading to the formation of specific stereoisomers. nih.gov This strategy has been successful in creating novel chiral sulfones that have demonstrated significant biological activity, including potent effects against pathogenic bacteria like Staphylococcus aureus. nih.gov

The following table illustrates the use of terpene-derived furanones as chiral auxiliaries:

Table 2: Application of Chiral Auxiliaries in Furanone Chemistry

| Chiral Auxiliary Source | Furanone Derivative | Application | Outcome |

|---|---|---|---|

| l-menthol / l-borneol | 5-(l)-menthyloxy/bornyloxy-2(5H)-furanone | Synthesis of chiral sulfones | High stereoselectivity in the formation of biologically active compounds |

Development of Multifunctional Synthons

A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis. This compound is an excellent example of a multifunctional synthon due to the multiple reactive sites within its structure, which can be manipulated to create a variety of chemical bonds and functional groups with high stereochemical control. researchgate.net

The furanone core is considered a versatile platform chemical. acs.org The double bond, the ester carbonyl group, and the chiral acetal (B89532) at C5 all offer distinct opportunities for chemical transformation. This versatility allows it to serve as a precursor to a broad range of compounds. For example, it can undergo cycloaddition reactions, nucleophilic additions, and modifications at the carbonyl group. This inherent reactivity and structural diversity make furan (B31954) and its derivatives, including this compound, powerful and flexible building blocks in modern organic synthesis. acs.org Its ability to act as an immediate precursor to many important substructures solidifies its prominent role as a key multifunctional synthon in synthetic chemistry. acs.org

Stereochemical Aspects, Conformational Analysis, and Chiral Control

Factors Governing Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions involving (R)-5-Methoxyfuran-2(5H)-one is dictated by a delicate interplay of various factors, primarily steric and electronic interactions, as well as the potential for intramolecular hydrogen bonding. These elements influence the transition state energies of competing reaction pathways, thereby determining the preferential formation of one stereoisomer over another.

Steric and electronic effects are fundamental in controlling the facial selectivity of reactions at the double bond of the furanone ring. In 1,3-dipolar cycloaddition reactions of 5-alkoxyfuran-2(5H)-ones with diazoalkanes, both steric hindrance and electronic factors play significant roles in determining the stereochemical course. nih.gov

Steric interactions often dictate the exo/endo selectivity of cycloaddition reactions. For instance, in reactions with diazoethane, steric hindrance is the primary factor responsible for the observed exo selectivity. nih.gov The approaching dipole preferentially adds to the face of the furanone ring that is less sterically encumbered.

Electronic factors, which can be modulated by the polarity of the solvent, are also crucial in controlling the π-facial selectivity. nih.gov Theoretical calculations using Density Functional Theory (DFT) have shown that electronic interactions can influence the stereochemical outcome of these reactions. nih.gov A key electronic interaction that can play a role is a C-H···O hydrogen bond between the oxygen atom of the 5-alkoxy group of the furanone and a hydrogen atom on the approaching dipole. This interaction can stabilize one transition state over another, thereby influencing the facial selectivity. nih.gov The balance between steric and electronic effects can be subtle and can be tuned by changing the solvent, with apolar solvents sometimes favoring one stereoisomer while polar solvents can lead to a decrease in selectivity or favor the formation of the other isomer. nih.gov

Intramolecular hydrogen bonding is a powerful tool for achieving high levels of stereocontrol in reactions involving furanone derivatives. This non-covalent interaction can pre-organize the conformation of the substrate or a catalyst-substrate complex, leading to a significant energy difference between diastereomeric transition states.

A notable example is the kinetic resolution of racemic 5-methoxyfuran-2(5H)-one through an organocatalyzed [3 + 2] asymmetric cycloaddition. st-andrews.ac.uk The success of this reaction in achieving high selectivity factors (up to >200) is attributed to intramolecular hydrogen bond activation. st-andrews.ac.uk In this process, a chiral catalyst forms hydrogen bonds with both the furanone and the other reactant. This intricate network of hydrogen bonds modifies the arrangement of the reactants in the transition state, promoting effective facial discrimination and leading to a highly selective kinetic resolution. st-andrews.ac.uk This allows for the efficient separation of the enantiomers, with one reacting preferentially while the other, this compound, is recovered with high enantiomeric excess. st-andrews.ac.uk

Configurational Stability and Retention of Chirality

The configurational stability of this compound is a crucial property, particularly when it is prepared in an enantiomerically enriched form. For this chiral building block to be useful in stereoselective synthesis, it must not racemize under the conditions of its preparation, purification, or subsequent reactions.

Studies have demonstrated that this compound is configurationally stable. st-andrews.ac.uk For example, after being recovered from a highly efficient kinetic resolution by [3 + 2] cycloaddition, the enantioenriched this compound can be isolated without any loss of enantiomeric purity. st-andrews.ac.uk Subsequent reactions carried out with the purified, enantioenriched furanone have confirmed that the chirality is retained, demonstrating its robustness as a chiral synthon. st-andrews.ac.uk This stability is essential for its use in the synthesis of complex chiral molecules where the stereochemistry at the C5 position is transferred to the final product.

Structural Analysis for Stereochemical Assignment (e.g., X-ray Crystallography of Derivatives)

The unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial. While spectroscopic methods like NMR can provide information about the relative stereochemistry, X-ray crystallography of single crystals of derivatives offers definitive proof of the three-dimensional structure.

The absolute configuration of chiral centers in derivatives of this compound has been unequivocally established through X-ray diffraction analysis. For instance, the crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, a derivative of the target molecule, confirms the (R) configuration at the C5 position of the furanone ring. nih.govresearchgate.net In this derivative, the furanone ring is nearly planar. nih.govresearchgate.net

Similarly, the X-ray analysis of (5R)-5-[(2S,5S*)-1-Methoxy-5-phenylpyrrolidin-2-yl]-3-methylfuran-2(5H)-one confirmed the relative configurations as C5R, C9S, and C12S. researchgate.net The dihydrofuran ring in this compound was also found to be planar. researchgate.net The crystal structures of such derivatives not only confirm the stereochemistry but also provide valuable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. nih.govresearchgate.net

Below is a table summarizing key crystallographic data for a derivative of this compound.

| Parameter | Value for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one nih.govresearchgate.net |

|---|---|

| Chemical Formula | C13H14O5 |

| Molecular Weight | 250.24 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 7.5110 (5) |

| b (Å) | 4.9298 (3) |

| c (Å) | 16.6625 (16) |

| β (°) | 93.268 (6) |

| Volume (ų) | 615.97 (8) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.349 |

Theoretical and Computational Studies of Reactivity and Structure

Quantum Chemical Calculations of Reaction Mechanisms and Pathways

There are no specific quantum chemical calculations detailing the reaction mechanisms and pathways of (R)-5-Methoxyfuran-2(5H)-one found in the searched literature.

Theoretical studies on similar molecules, such as 2-methoxyfuran (B1219529), have utilized methods like CBS-QB3, CBS-APNO, and G3 to characterize potential energy surfaces for various reactions. researchgate.net For instance, the pyrolysis of 2-methoxyfuran is predicted to proceed via the loss of a methyl radical to form a 2-furanyloxy radical, a pathway determined by the relatively weak O–CH3 bond. researchgate.net Similar computational approaches could, in principle, be applied to this compound to elucidate its reaction kinetics and mechanisms under different conditions.

Conformational Analysis and Energy Landscapes

Specific conformational analyses and detailed energy landscapes for this compound are not available in the reviewed scientific papers.

A comprehensive conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles, such as those involving the methoxy (B1213986) group and the substituents on the furanone ring. This would identify the most stable conformers and the energy barriers between them, which are crucial for understanding the molecule's reactivity and spectroscopic properties. While general principles of stereochemistry suggest preferred orientations to minimize steric hindrance, precise energy differences and rotational barriers for this compound have not been computationally determined.

Modeling of Electronic Factors and Molecular Orbitals

Detailed modeling of the electronic factors and molecular orbitals specifically for this compound has not been reported in the available literature.

The electronic nature of furanones is characterized by the interplay between the π-system of the double bond and the lone pairs of the oxygen atoms. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity towards electrophiles and nucleophiles. For furan (B31954) derivatives, the HOMO is typically associated with the π-system, while the LUMO is a π* orbital. The methoxy group at the 5-position would be expected to influence the energy and distribution of these frontier orbitals through its electron-donating character. However, without specific calculations, quantitative descriptions of the HOMO-LUMO gap, orbital energies, and electron density distribution for this compound are not possible.

Investigations into Radical Intermediates and Pyrolysis Pathways

There is no specific research investigating the radical intermediates and pyrolysis pathways of this compound in the provided search results.

Studies on the pyrolysis of related compounds like furan, 2-methylfuran, and 2,5-dimethylfuran (B142691) indicate that thermal decomposition often involves the formation of radical intermediates. nih.gov For 2-methoxyfuran, the primary pyrolysis pathway is initiated by the cleavage of the O-CH3 bond, leading to a resonance-stabilized 2-furanyloxy radical. researchgate.net It is plausible that this compound could undergo a similar initial step, forming a methoxy radical and a corresponding furanone radical. Subsequent ring-opening and rearrangement reactions would likely follow, but the specific intermediates and branching ratios for the pyrolysis of this compound have not been computationally modeled or experimentally verified.

Exploration of Biological Activities and Underlying Mechanisms

Antimicrobial Activity and Quorum Sensing Modulation

The 2(5H)-furanone core structure is recognized for its significant antimicrobial properties and its ability to interfere with bacterial communication systems, known as quorum sensing (QS). Many furanone derivatives have been reported to suppress biofilm formation by a range of both Gram-negative and Gram-positive bacteria. nih.gov This activity is often linked to the disruption of QS signaling pathways, which are crucial for the coordination of virulence factors and biofilm development.

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides significant protection against antibiotics and host immune responses. The ability to inhibit biofilm formation is a key therapeutic strategy. Synthetic furanones have demonstrated the capacity to prevent biofilm formation in various bacteria. nih.gov For instance, certain halogenated furanones have been shown to inhibit biofilm formation in Bacillus subtilis.

Derivatives of the 2(5H)-furanone scaffold have shown potent activity against biofilms of major nosocomial pathogens like Staphylococcus aureus and Staphylococcus epidermidis. These bacteria are known for forming robust biofilms on medical implants, leading to persistent and difficult-to-treat infections. The antibiofilm strategy of furanones often involves interfering with the regulatory molecules that govern the transition from a planktonic (free-swimming) state to a biofilm-forming state.

| Furanone Derivative Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Halogenated 2(5H)-furanones | Bacillus subtilis | Inhibition of biofilm formation | mdpi.com |

| General 2(5H)-furanones | Gram-negative bacteria | Interference with AI-2 quorum sensing | nih.gov |

| General 2(5H)-furanones | Staphylococcus aureus | Biofilm prevention | nih.gov |

| General 2(5H)-furanones | Staphylococcus epidermidis | Biofilm prevention | nih.gov |

Anti-inflammatory Properties and Enzyme Inhibition

Compounds containing a furan (B31954) ring are widely investigated for their anti-inflammatory potential. nih.gov The mechanisms underlying these effects often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. For example, some natural furan derivatives exert their anti-inflammatory effects by suppressing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), regulating the expression of inflammatory mediators, and scavenging free radicals. nih.gov Certain benzofuran (B130515) derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The arachidonic acid cascade, which involves the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, is a critical pathway in inflammation. Dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs, as it may offer broader efficacy with fewer side effects compared to selective COX-2 inhibitors. nih.gov While various heterocyclic compounds, including some benzofuran hybrids, have been synthesized and evaluated as potential dual COX-2/5-LOX inhibitors, specific data on the dual inhibitory activity of (R)-5-Methoxyfuran-2(5H)-one is not extensively documented in the available literature. nih.gov However, the general anti-inflammatory profile of the broader furanone class suggests that modulation of these pathways is a plausible mechanism. nih.gov For instance, studies on other natural furan derivatives have demonstrated the inhibition of COX-2 expression. nih.gov

| Compound Class | Target Enzyme/Mediator | Observed Activity | Reference |

|---|---|---|---|

| Benzofuran Derivatives | iNOS, COX-2 | Inhibition of expression | nih.gov |

| Furanocoumarins | iNOS, COX-2 | Decreased expression | nih.gov |

| Benzofuran/Rhodanine Hybrids | COX-2 / 5-LOX | Dual inhibition | nih.gov |

Anticancer Activity and Molecular Target Engagement

The 2(5H)-furanone scaffold is present in a variety of compounds that exhibit anticancer activity. mdpi.com Research has explored the synthesis of numerous furanone analogues and their growth inhibitory effects on various cancer cell lines. nih.gov The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases, and interaction with DNA. mdpi.comnih.gov For instance, some bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest and interact with DNA in glioma cells. nih.gov

Kinase inhibition is a cornerstone of modern cancer therapy. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov Consequently, VEGFR-2 inhibitors are an important class of anticancer agents. wikipedia.org Several studies have focused on designing and synthesizing furan-containing derivatives as potential VEGFR-2 inhibitors. nih.govnih.gov These compounds are often designed to bind competitively to the ATP-binding site in the kinase domain of the receptor. wikipedia.org

Mitogen-activated protein kinase 14 (MAPK14), also known as p38α MAPK, is another key signaling molecule involved in cellular responses to stress and has been implicated in the progression of certain cancers. nih.govresearchgate.net While MAPK14 is a validated therapeutic target, specific studies detailing the direct inhibition of MAPK14 by this compound are not prominent in the reviewed literature. However, the general ability of 2(5H)-furanone derivatives to act as kinase inhibitors suggests this as a potential area for future investigation. mdpi.com

| Compound Class | Molecular Target | Observed Activity | Reference |

|---|---|---|---|

| Furan/Furopyrimidine Derivatives | VEGFR-2 | Enzyme inhibition (IC50 = 42.5 nM for most potent) | nih.gov |

| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | Potent enzyme inhibition (IC50 = 21 nM for most potent) | nih.gov |

| Bis-2(5H)-furanone Derivatives | DNA | Interaction with DNA, cell cycle arrest | nih.gov |

| General 3,4-Dihalogeno-2(5H)-furanones | Kinases | General inhibition of key enzymes | mdpi.com |

Antiviral Properties and Redox Activity

The 2(5H)-furanone skeleton is a structural feature in some compounds that exhibit antiviral activity. mdpi.com The high reactivity and versatile chemistry of the furanone ring allow for the synthesis of derivatives with potential activity against various viruses. For example, research into 5'-modified derivatives of other heterocyclic compounds has shown significant activity against viruses like human cytomegalovirus (HCMV). nih.gov While this indicates the potential for modification of core structures to yield antiviral effects, direct evidence for the antiviral activity of this compound itself is limited.

Regarding redox activity, certain related structures, such as 2,3-dihydrobenzo[b]furan-5-ol, have been studied for their antioxidant profiles. nih.gov These studies investigate properties like the capacity to inhibit lipid peroxidation and scavenge free radicals. The antioxidant capacity of such phenolic compounds can be influenced by the nature of the heteroatom in the five-membered ring. nih.gov However, specific data detailing the redox or antioxidant profile of this compound remains an area for further research.

of this compound

Initial investigations into the biological activities of furanone compounds have revealed a broad spectrum of potential therapeutic applications, including antimicrobial, antifungal, and anticancer effects. However, specific research focusing solely on the interactions of This compound with cellular processes and molecular pathways is limited in the public domain.

While the broader class of 2(5H)-furanone derivatives has been a subject of scientific inquiry, detailed mechanistic studies on this particular enantiomer are not extensively documented in available literature. For instance, studies on related compounds like 3-Methoxy-2(5H)-furanone have shown that it can induce apoptosis, reduce DNA synthesis, and cause damage to cellular junctions in renal tubular cells. These findings suggest potential cellular targets and pathways that could be relevant for other methoxyfuranone isomers, but direct evidence for this compound is lacking.

Further research is required to elucidate the specific molecular interactions and cellular consequences of exposure to this compound. Such studies would be crucial in determining its potential as a bioactive agent and understanding its mechanism of action. Without dedicated research on this specific compound, a detailed exploration of its engagement with cellular processes and molecular pathways cannot be accurately provided.

Due to the absence of specific data on the biological activities and underlying mechanisms of this compound, a detailed article with data tables as requested cannot be generated at this time.

Q & A

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography (XRD) is critical for determining absolute configuration, as demonstrated in studies of structurally similar phthalides . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, resolves substituent positioning and ring conformation. Infrared (IR) spectroscopy identifies lactone carbonyl stretching (~1730–1750 cm) and methoxy C-O bonds (~1250 cm). High-resolution mass spectrometry (HRMS) confirms molecular formula .

Q. How does the methoxy group at the C5 position influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer : The electron-donating methoxy group stabilizes the furanone ring via resonance but increases susceptibility to nucleophilic attack at the β-position. For instance, in alkaline conditions, ring-opening via hydroxide ion attack forms α,β-unsaturated carboxylic acids. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress, while computational models (DFT) predict regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound in Diels-Alder reactions?

- Methodological Answer : The (R)-configuration at C5 creates a chiral environment that biases endo/exo transition states in Diels-Alder reactions. Stereoelectronic effects are probed via deuterium labeling and kinetic isotope effect (KIE) studies. Computational modeling (e.g., Gaussian09 with M06-2X/6-31G(d)) visualizes transition-state geometries, while X-ray crystallography of adducts validates stereoselectivity .

Q. How can computational chemistry guide the design of this compound derivatives for enzyme inhibition studies?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding interactions with target enzymes like cytochrome P450 or hydrolases. QSAR models correlate substituent effects (e.g., Hammett σ values) with inhibitory potency. Synthetic validation involves introducing electron-withdrawing groups at C3/C4 to enhance binding affinity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxicity data often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and dose-response curves (IC determination) improve reproducibility. Meta-analyses of structure-activity relationships (SAR) identify confounding factors, such as lipophilicity or metabolic stability .

Q. How does this compound behave in coordination chemistry, and what applications exist for its metal complexes?

- Methodological Answer : The lactone oxygen and methoxy group act as Lewis bases, forming complexes with transition metals (e.g., Pd, Cu). Synthesis involves refluxing the ligand with metal salts in aprotic solvents. X-ray absorption spectroscopy (XAS) and cyclic voltammetry characterize coordination geometry and redox properties. Applications include catalytic asymmetric synthesis and photoluminescent materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.